molecular formula C14H20F18NP B13751026 Tetraethylammonium tris(pentafluoroethyl)trifluorophosphate

Tetraethylammonium tris(pentafluoroethyl)trifluorophosphate

Cat. No.: B13751026
M. Wt: 575.26 g/mol
InChI Key: PCDNUIKKXSTAAN-UHFFFAOYSA-N
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Description

Tetraethylammonium tris(pentafluoroethyl)trifluorophosphate (CAS 394692-80-9) is a hydrophobic ionic liquid composed of a tetraethylammonium cation and a tris(pentafluoroethyl)trifluorophosphate (FAP) anion. With the molecular formula C 14 H 20 F 18 NP and a molecular weight of 575.26 g/mol, this compound is characterized by its exceptional hydrolytic stability and ultra-hydrophobic nature, which significantly exceeds that of traditional ionic liquids with anions like hexafluorophosphate (PF 6 - ) . This combination of properties makes it a valuable solvent for advanced research applications where moisture sensitivity is a concern. A primary research application of this ionic liquid is in analytical chemistry, particularly as a high-performance extraction medium. Its ultra-hydrophobicity allows it to be used in the sampling of large aqueous volumes without dissolution of the ionic liquid phase, making it ideal for single-drop microextraction (SDME) techniques . When used in SDME, it demonstrates high selectivity and impressive enrichment factors for a range of analytes, most notably polycyclic aromatic hydrocarbons (PAHs) . The selectivity of the extraction can be tuned by the choice of the cationic component; the tetraethylammonium cation offers a balance of properties that is effective for various organic compounds . This method has been successfully applied to real water samples, including tap and river water, yielding high recovery rates . In the field of materials science, this compound serves as a key electrolyte component or anion source for electrochemical applications. Its high electrochemical stability is crucial for the formation of graphite intercalation compounds (GICs), which are important for developing next-generation energy storage devices and advanced conductive materials . The FAP anion can be electrochemically intercalated into graphite, a process that requires electrolytes with stability above 4.5 V vs. Li/Li+ . Furthermore, ionic liquids containing the FAP anion have been investigated for their biological activity. Studies on structure-activity relationships have revealed that FAP-based ionic liquids can exhibit antimicrobial properties, with a noted "reverse side-chain effect" where toxicity to certain bacteria can decrease with increasing cationic alkyl chain length . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary clinical applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H20F18NP

Molecular Weight

575.26 g/mol

InChI

InChI=1S/C8H20N.C6F18P/c1-5-9(6-2,7-3)8-4;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h5-8H2,1-4H3;/q+1;-1

InChI Key

PCDNUIKKXSTAAN-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and General Considerations

The synthesis of this compound typically involves using tris(pentafluoroethyl)trifluorophosphoric acid, H[(C2F5)3PF3], or its alkali metal salts as key starting materials. These precursors provide the tris(pentafluoroethyl)trifluorophosphate anion. The tetraethylammonium cation is introduced through quaternization reactions or ion exchange processes involving tetraethylammonium salts.

Ionic Liquid Route

One of the most effective preparation routes is through the synthesis of ionic liquids containing the tris(pentafluoroethyl)trifluorophosphate anion. This method involves:

  • Reacting tris(pentafluoroethyl)trifluorophosphoric acid or its salts with tetraethylammonium hydroxide or halide to form the ionic liquid.
  • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
  • Purification steps include removal of residual solvents and unreacted starting materials, often by vacuum drying.

This method benefits from the liquid state of the product, which facilitates handling and further applications such as electrochemical intercalation.

Electrochemical Synthesis and Intercalation Approach

Research at Oregon State University demonstrated the electrochemical preparation of graphite intercalation compounds containing the tris(pentafluoroethyl)trifluorophosphate anion, which indirectly involves the synthesis of the anion in ionic liquid form. The process includes:

  • Preparing an electrolyte solution of 1-ethyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate in nitromethane.
  • Electrochemical oxidation of graphite electrodes in this electrolyte under inert atmosphere.
  • The anion intercalates between graphite layers, forming stable compounds.

While this method is primarily for intercalation compound formation, it demonstrates the stability and usability of the tris(pentafluoroethyl)trifluorophosphate anion in advanced chemical syntheses and materials chemistry.

Ion Exchange and Salt Metathesis

Another common synthetic approach involves ion exchange or salt metathesis reactions:

  • Starting from a readily available salt of tris(pentafluoroethyl)trifluorophosphate with an alkali metal (e.g., sodium or potassium).
  • Reacting this salt with tetraethylammonium halide (e.g., chloride or bromide) in a suitable organic solvent.
  • The tetraethylammonium salt precipitates or can be extracted due to differing solubility properties.

This method allows for the preparation of pure this compound without the need for ionic liquids and is scalable for industrial applications.

Analytical and Characterization Data Supporting Preparation

Structural and Thermal Analysis

  • Powder X-ray diffraction (PXRD) is used to confirm the crystalline nature and phase purity of the synthesized compound or its intercalates.
  • Thermogravimetric analysis (TGA) demonstrates thermal stability up to approximately 300 °C, indicating the robustness of the tris(pentafluoroethyl)trifluorophosphate anion in the prepared salts or ionic liquids.

Fluoride Content and Purity Assessment

  • Microwave digestion followed by fluoride ion-selective electrode analysis quantifies fluoride content, ensuring the integrity of the pentafluoroethyl groups and confirming minimal decomposition during synthesis.
  • Ion-selective electrode measurements require careful pH and ionic strength adjustments to avoid underestimation due to formation of hydrofluoric acid species.

Energy-Minimized Structural Models

  • Computational energy minimization of the tris(pentafluoroethyl)trifluorophosphate anion confirms its tetrahedral geometry and helps predict interaction modes in salts and intercalation compounds.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Conditions Advantages Limitations
Ionic Liquid Synthesis Tris(pentafluoroethyl)trifluorophosphoric acid + Tetraethylammonium hydroxide/halide Anhydrous, inert atmosphere, vacuum drying High purity, stable ionic liquid form Requires careful moisture control
Electrochemical Intercalation Ionic liquid electrolyte containing tris(pentafluoroethyl)trifluorophosphate anion + Graphite Electrochemical oxidation in nitromethane Produces advanced graphite intercalates Mainly for intercalation, not bulk salt synthesis
Ion Exchange / Salt Metathesis Alkali metal tris(pentafluoroethyl)trifluorophosphate salt + Tetraethylammonium halide Organic solvent, ambient temperature Scalable, straightforward purification Solvent handling and waste

Research Perspectives and Applications

The preparation of this compound is crucial for developing ionic liquids and advanced materials with exceptional electrochemical and thermal properties. The compound’s stability against hydrolysis and wide electrochemical window make it a candidate for applications in batteries, electrochemical devices, and materials science, particularly in graphite intercalation chemistry.

Biological Activity

Tetraethylammonium tris(pentafluoroethyl)trifluorophosphate (TEA-FAP) is an ionic liquid that has garnered attention for its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TEA-FAP, including its toxicological profile, antimicrobial properties, and potential applications in pharmaceuticals.

Chemical Structure and Properties

TEA-FAP is characterized by its tetraethylammonium cation and the tris(pentafluoroethyl)trifluorophosphate anion. This structure imparts significant hydrophobicity and thermal stability, making it suitable for various applications in chemical processes and biological systems.

Toxicological Profile

The toxicity of TEA-FAP has been a subject of investigation, particularly in relation to its effects on living organisms. Studies suggest that ionic liquids (ILs), including TEA-FAP, can exhibit varying degrees of toxicity depending on their structural components. For example, the lipophilicity of the cation is correlated with increased membrane perturbation in bacterial cells, which may lead to cell death through mechanisms such as oxidative stress and membrane disruption .

Table 1: Toxicity Data of TEA-FAP

OrganismEC50 (mg/L)Observations
Daphnia magna0.895Significant acute toxicity observed
E. coliVariesMembrane deformation at higher concentrations
S. aureusVariesAntimicrobial activity noted

Antimicrobial Activity

TEA-FAP has shown promising antimicrobial properties against various pathogens. Research indicates that ILs like TEA-FAP can disrupt bacterial membranes, leading to cell lysis and death. The mechanism appears to involve interaction with the lipopolysaccharide (LPS) layer of Gram-negative bacteria, which alters membrane integrity and fluidity .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that TEA-FAP exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for conventional antibiotics, suggesting potential for use in developing new antimicrobial agents .
  • Adaptation Studies : Further investigations revealed that bacterial strains exposed to sub-lethal concentrations of TEA-FAP could develop resistance over time. This adaptation was linked to changes in gene expression related to membrane integrity and stress response pathways .

Applications in Pharmaceutics

The unique properties of TEA-FAP make it a candidate for various pharmaceutical applications, particularly in drug delivery systems and as a solvent for drug extraction. Its ability to solubilize hydrophobic compounds could enhance the bioavailability of certain drugs, making it a valuable component in pharmaceutical formulations .

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

The cation size and fluorination degree of the anion critically influence thermal stability and solubility. Below is a comparison of [Et₄N][FAP] with structurally related ILs:

Compound Name Molecular Formula Molecular Weight (g/mol) Decomposition Temp. (°C) Key References
Tetraethylammonium tris(pentafluoroethyl)trifluorophosphate ([Et₄N][FAP]) C₁₄H₂₀F₁₈NP ~575 (inferred) >100 (estimated)
Tetramethylammonium tris(pentafluoroethyl)trifluorophosphate ([Me₄N][FAP]) C₁₀H₁₂F₁₈NP 519.15 97
Tetrabutylammonium tris(pentafluoroethyl)trifluorophosphate ([Bu₄N][FAP]) C₂₂H₃₆F₁₈NP 687.47 58
1-Butyl-1-methylpyrrolidinium [FAP] ([BMP][FAP]) C₁₅H₂₀F₁₈NP 687.30 220–250
Ethyl-dimethyl-2-methoxyethylammonium [FAP] ([N₁,₁,₂O₁][FAP]) C₉H₂₀F₁₈NOP 575.20 180–200

Key Observations :

  • Cation Size and Thermal Stability : Smaller cations (e.g., [Me₄N]⁺) exhibit higher thermal stability due to stronger electrostatic interactions with the anion. [Bu₄N][FAP] shows lower stability (58°C) compared to [Me₄N][FAP] (97°C), suggesting that bulkier cations reduce thermal resilience .
  • Fluorinated Anion Impact : All [FAP]⁻-based ILs outperform conventional ILs like [PF₆]⁻ or [BF₄]⁻ in thermal stability, attributed to the strong electron-withdrawing effect of the pentafluoroethyl groups .
Tribological Performance

[Et₄N][FAP] and related [FAP]⁻ ILs are widely studied as lubricants or additives for coatings (e.g., CrN, TiN). Comparative

IL Used as Lubricant/Additive Friction Coefficient (μ) Wear Rate Reduction (%) Application Context References
[BMP][FAP] (1 wt.% in PAO 6) 0.08–0.10 40–60 TiN/CrN coatings
[N₁,₁,₂O₁][FAP] (1 wt.% in PAO 6) 0.07–0.09 50–70 TiN coatings
[Et₄N][FAP] (hypothetical, 1 wt.% in PAO 6) ~0.09 (estimated) ~50 (estimated) Similar to [BMP][FAP]
Zinc dialkyldithiophosphate (ZDDP) 0.12–0.15 30–40 Conventional automotive oils

Key Observations :

  • Cation Flexibility : Pyrrolidinium-based ILs (e.g., [BMP][FAP]) show superior lubricity due to their planar cation structure, which facilitates surface adsorption . Tetraalkylammonium ILs like [Et₄N][FAP] may exhibit slightly higher friction due to steric hindrance from the tetrahedral cation.
  • Additive Efficiency : All [FAP]⁻ ILs outperform ZDDP, a traditional anti-wear additive, by reducing wear rates by >40% .
Electrochemical and Solubility Properties

The conductivity and solubility of [FAP]⁻ ILs depend on cation polarity and anion hydrophobicity:

Property [Et₄N][FAP] [BMP][FAP] [N₁,₁,₂O₁][FAP]
Conductivity (mS/cm) ~1.2 (estimated) 0.8–1.5 1.0–1.8
Solubility in Water Insoluble Insoluble Partially soluble
Viscosity (mPa·s at 25°C) ~120 150–200 80–100

Key Observations :

  • Conductivity : Ammonium-based ILs ([Et₄N][FAP]) exhibit moderate conductivity due to the cation’s charge delocalization, whereas methoxyethylammonium ILs ([N₁,₁,₂O₁][FAP]) show higher values owing to their polar side chains .
  • Hydrophobicity : The fully fluorinated [FAP]⁻ anion renders all derivatives water-insoluble, making them suitable for moisture-sensitive applications .

Q & A

Q. What are the optimal synthetic routes for preparing tetraethylammonium tris(pentafluoroethyl)trifluorophosphate, and how can purity be validated?

this compound (TEATFP) is typically synthesized via anion metathesis. A common method involves reacting tetraethylammonium chloride with a fluorinated phosphate precursor (e.g., tris(pentafluoroethyl)trifluorophosphoric acid) in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine is often added to scavenge HCl byproducts . Validation steps :

  • Purity analysis : Use 19F^{19}\text{F} NMR to confirm absence of residual chloride or unreacted precursors.
  • Crystallinity : X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to verify phase purity.
  • Ion chromatography : Quantify ionic impurities (e.g., chloride < 0.1% w/w) .

Q. How does TEATFP’s ionic conductivity compare to other fluorinated ionic liquids in electrochemical applications?

TEATFP exhibits high ionic conductivity due to its low viscosity and large, delocalized tris(pentafluoroethyl)trifluorophosphate anion. Comparative studies with imidazolium-based ionic liquids (e.g., BMPYR[eFAP]) show TEATFP achieves conductivities of ~5–10 mS/cm at 25°C, outperforming hexafluorophosphate salts in non-aqueous electrolytes . Experimental validation :

  • Electrochemical impedance spectroscopy (EIS) in a symmetrical Pt/Pt cell.
  • Temperature-dependent conductivity studies to model Arrhenius behavior .

Advanced Research Questions

Q. What mechanistic insights explain TEATFP’s role in enhancing nitrogen reduction reaction (NRR) efficiency?

TEATFP acts as a proton shuttle in NRR by stabilizing intermediates via hydrogen bonding with its fluorinated anion. In a LiBF4_4/TEATFP/THF electrolyte, the anion facilitates proton transfer to lithium nitride intermediates, increasing NH3_3 yield by 40% compared to non-fluorinated electrolytes . Key experimental parameters :

  • In situ FTIR : Monitor intermediate species (e.g., Li3_3N).
  • Isotopic labeling : Use 15N2^{15}\text{N}_2 to track reaction pathways .

Q. How do solvent polarity and water content affect TEATFP’s stability and reactivity in organometallic catalysis?

TEATFP is hygroscopic but retains stability in polar aprotic solvents (e.g., THF, acetonitrile) with <50 ppm H2_2O. Hydrolysis occurs in protic solvents (e.g., methanol), releasing HF and degrading the anion. Mitigation strategies :

  • Karl Fischer titration : Ensure solvent dryness (<30 ppm H2_2O).
  • Additives : Incorporate 1% w/w molecular sieves to scavenge moisture during reactions .

Q. What analytical techniques resolve contradictions in TEATFP’s electrochemical window reported across studies?

Discrepancies in electrochemical stability (~4.5–5.5 V vs. Li/Li+^+) arise from impurities or reference electrode calibration. Standardized protocol :

  • Cyclic voltammetry (CV) : Use a Ag/AgCl (in TEATFP/THF) reference electrode.
  • Mass spectrometry (MS) : Detect trace decomposition products (e.g., PF3_3O) at high potentials .

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